4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is a complex organic compound characterized by its unique structural features. It consists of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, attached to a biphenyl moiety and a methylpyridine group. The molecular formula for this compound is C21H17N3S, and it has a molecular weight of approximately 357.44 g/mol .
Compounds featuring thiazole and pyridine moieties are known for their diverse biological activities. Preliminary studies suggest that 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine may exhibit:
The synthesis of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine typically involves multi-step reactions:
The unique structural characteristics of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine make it a candidate for various applications:
Studies on interaction profiles indicate that this compound may interact with various biological targets:
Several compounds share structural similarities with 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine. These include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(3-Bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine | Thiazole and pyridine rings | Bromine substitution enhances reactivity |
| N-(phenyl)-4-(pyridin-2-yl)thiazol-2-amine | Simplified structure with fewer aromatic rings | Lower molecular weight; less complex biological activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Different heterocyclic structures | Targeting specific kinase mutations |
The uniqueness of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amines lies in its combination of biphenyl and thiazole functionalities, which may lead to distinct biological properties compared to simpler analogs.
The development of thiazole derivatives dates to the late 19th century, with Hantzsch’s foundational work on thiazole synthesis. Over time, hybridization strategies emerged as a cornerstone of medicinal chemistry, driven by the need to combine distinct pharmacophores into single molecules. For example, chalcone-thiazole hybrids demonstrated superior 5-lipoxygenase (5-LOX) inhibitory activity compared to individual moieties, while thiazole-pyrazoline hybrids exhibited multitargeted antimicrobial and antitumor effects. These advancements underscore the rationale behind designing 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, which integrates biphenyl and pyridine systems to optimize interactions with biological targets.
Thiazoles are among the most versatile heterocycles in drug discovery, with applications spanning anticancer, antibacterial, and anti-inflammatory agents. The biphenyl and pyridine substituents in 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine serve dual roles:
This design aligns with modern synthetic trends favoring hybrid molecules with balanced lipophilicity (logP ≈ 4.85) and metabolic stability.
The 2-aminothiazole scaffold is distinguished by its nitrogen and sulfur atoms, enabling diverse functionalization at positions 3, 4, and 5. 4-([1,1'-Biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine occupies a niche as a doubly substituted derivative:
Comparative analysis reveals that the biphenyl and methylpyridinyl groups in this compound optimize pharmacokinetic properties while maintaining structural flexibility for enzyme binding.
The compound 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine represents a complex heterocyclic structure incorporating multiple aromatic ring systems connected through strategic linkages [1]. The molecular architecture consists of four distinct aromatic and heteroaromatic rings joined directly by sp2-hybridized carbon or nitrogen atoms, producing a highly conjugated structure [6]. The thiazole ring serves as the central core, positioned at the 4-position with a biphenyl substituent and at the 2-position with an N-(6-methylpyridin-2-yl)amine group [1].
The structural framework exhibits a largely coplanar conformation at neutral pH conditions, with density functional theory calculations suggesting that only the terminal ring of the biaryl system remains slightly out of plane in the lowest energy conformation [6]. The biphenyl moiety consists of two phenyl rings connected through a single carbon-carbon bond, creating an extended aromatic system that contributes significantly to the molecule's electronic properties [1]. The 6-methylpyridin-2-yl group introduces additional heteroatomic character through the pyridine nitrogen, while the methyl substitution at the 6-position provides steric influence on the molecular geometry [6].
The thiazole heterocycle contains both sulfur at position 1 and nitrogen at position 3, creating a five-membered ring system that exhibits both electron-donating and electron-accepting characteristics [21]. This dual electronic nature contributes to the stability of the heterocyclic compound and influences its reactivity patterns [21]. The amino linkage connecting the thiazole to the pyridine ring creates an extended conjugated system that facilitates electronic communication between the different aromatic domains [6].
The molecular formula of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is C21H17N3S, indicating a composition of 21 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom [1]. The molecular weight is precisely determined as 343.445 grams per mole, with an exact mass of 343.114319 daltons as confirmed by high-resolution mass spectrometry [1]. The compound is registered under Chemical Abstracts Service number 1426047-44-0, providing a unique identifier for database searches and regulatory purposes [1].
The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of multiple aromatic ring systems and conjugated double bonds throughout the structure [1]. The nitrogen-to-carbon ratio of 3:21 indicates significant heteroatomic content, which contributes to the compound's potential for hydrogen bonding and coordination chemistry [1]. The presence of a single sulfur atom within the thiazole ring adds to the compound's electronic diversity and influences its physical properties [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17N3S | ChemSrc [1] |
| Molecular Weight | 343.445 g/mol | ChemSrc [1] |
| Exact Mass | 343.114319 Da | ChemSrc [1] |
| CAS Number | 1426047-44-0 | ChemSrc [1] |
The boiling point of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine has been calculated as 559.6 ± 52.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This relatively high boiling point reflects the significant intermolecular forces present in the compound, including pi-pi stacking interactions between aromatic rings and potential hydrogen bonding through the amino group [1]. The wide uncertainty range of ± 52.0 degrees Celsius indicates the computational nature of this determination and the complexity of predicting exact thermal behavior for such a structurally complex molecule [1].
Melting point data for this specific compound is currently not available in the literature, which is common for specialized research compounds that may not have been subjected to comprehensive thermal analysis [1]. The absence of melting point data reflects the compound's relatively recent synthetic history and its primary use in research applications rather than commercial production [1]. The flash point has been determined as 292.2 ± 30.7 degrees Celsius, indicating the temperature at which the compound may form ignitable vapor concentrations under standard atmospheric conditions [1].
| Thermal Property | Value | Conditions |
|---|---|---|
| Boiling Point | 559.6 ± 52.0 °C | 760 mmHg [1] |
| Melting Point | Not Available | - [1] |
| Flash Point | 292.2 ± 30.7 °C | Standard conditions [1] |
The compound exhibits a calculated logarithmic partition coefficient (LogP) of 4.85, indicating highly lipophilic character and limited water solubility [1]. This high LogP value suggests that the compound would preferentially partition into organic phases and lipid membranes rather than aqueous environments [1]. The density has been determined as 1.2 ± 0.1 grams per cubic centimeter, which is consistent with the presence of multiple aromatic ring systems and the sulfur heteroatom [1].
The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.5 millimeters of mercury, indicating minimal volatility under standard temperature conditions [1]. This low vapor pressure is consistent with the high molecular weight and extensive intermolecular interactions expected for this compound [1]. The index of refraction has been calculated as 1.672, reflecting the high electron density associated with the multiple aromatic systems and conjugated double bonds [1].
The physicochemical profile suggests that this compound would exhibit poor aqueous solubility but good solubility in organic solvents such as dimethyl sulfoxide, dichloromethane, and other polar aprotic solvents commonly used in organic synthesis [1]. These solubility characteristics have important implications for formulation strategies and analytical procedures [1].
| Physicochemical Property | Value | Conditions |
|---|---|---|
| LogP | 4.85 | Calculated [1] |
| Density | 1.2 ± 0.1 g/cm³ | Standard conditions [1] |
| Vapor Pressure | 0.0 ± 1.5 mmHg | 25°C [1] |
| Index of Refraction | 1.672 | Calculated [1] |
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, which describes the substitution pattern and connectivity of all major structural components [1]. The nomenclature follows standard IUPAC conventions by identifying the thiazole ring as the parent structure, with substituents named according to their positions and chemical nature [1]. Alternative systematic names include N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine and 2-Pyridinamine, N-(4-[1,1'-biphenyl]-4-yl-2-thiazolyl)-6-methyl-, which provide equivalent structural descriptions using different naming approaches [1].
The compound possesses several unique chemical identifiers that facilitate database searches and regulatory compliance [1]. The Chemical Abstracts Service registry number 1426047-44-0 serves as the primary identifier for chemical databases and regulatory submissions [1]. Additional identifiers include molecular descriptors such as SMILES (Simplified Molecular Input Line Entry System) notation and InChI (International Chemical Identifier) strings, which provide computer-readable representations of the molecular structure [1].
The systematic approach to nomenclature ensures unambiguous identification of the compound's structure, accounting for the complex substitution patterns and multiple ring systems present in the molecule [1]. This standardized naming convention is essential for scientific communication and database management in chemical research and development [1].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine through characteristic chemical shifts and coupling patterns [6]. The proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide at 400 megahertz reveals distinct signals that correspond to different proton environments within the molecule [6]. The spectrum shows a singlet at δ 2.47 parts per million for the three protons of the methyl group attached to the pyridine ring, followed by complex multiplets in the aromatic region between δ 6.79 and δ 8.02 parts per million [6].
The aromatic proton signals exhibit characteristic coupling patterns that reflect the substitution patterns on each ring system [6]. The pyridine ring protons appear as doublets at δ 6.79 and δ 6.90 parts per million with coupling constants of 7.14 and 8.24 hertz respectively, while the biphenyl and thiazole protons contribute to the complex multiplet patterns observed between δ 7.32 and δ 8.02 parts per million [6]. A distinctive singlet at δ 11.35 parts per million corresponds to the amino proton, which appears significantly downfield due to hydrogen bonding interactions [6].
Carbon-13 nuclear magnetic resonance spectroscopy recorded at 100 megahertz in deuterated dimethyl sulfoxide provides complementary structural information through characteristic carbon chemical shifts [6]. The spectrum reveals twenty-one distinct carbon signals consistent with the molecular formula, with shifts ranging from δ 23.4 parts per million for the methyl carbon to δ 159.7 parts per million for quaternary aromatic carbons [6]. The thiazole ring carbons appear at characteristic positions, with signals at δ 155.1 and δ 159.7 parts per million corresponding to the amino-substituted carbon and the carbon bearing the biphenyl substituent respectively [6].
Mass spectrometry using electrospray ionization techniques produces a molecular ion peak at mass-to-charge ratio 344, corresponding to the protonated molecular ion [M+H]+ [6]. This mass spectral fragmentation pattern provides definitive confirmation of the molecular weight and structural integrity of the compound [6]. Additional spectroscopic techniques including infrared and ultraviolet-visible spectroscopy can provide supplementary structural information, particularly regarding functional group identification and electronic transitions [13].
| Spectroscopic Method | Key Features | Conditions |
|---|---|---|
| ¹H NMR | δ 2.47 (s, 3H), 6.79-8.02 (m, aromatic), 11.35 (s, 1H) | DMSO-d₆, 400 MHz [6] |
| ¹³C NMR | δ 23.4-159.7 (21 carbons) | DMSO-d₆, 100 MHz [6] |
| Mass Spectrometry | m/z 344 (MH⁺) | ESI [6] |
The chemical reactivity of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is governed by the electronic properties and accessibility of multiple reactive sites within its complex structure [21] [22]. The thiazole ring exhibits dual reactivity characteristics due to the presence of both electron-donating sulfur and electron-accepting nitrogen atoms, creating opportunities for both electrophilic and nucleophilic substitution reactions [21]. The 5-position of the thiazole ring is particularly susceptible to electrophilic attack, while the 2-position amino group can participate in nucleophilic reactions including acylation and alkylation processes [21] [22].
The amino group connecting the thiazole and pyridine rings represents a primary site for chemical modification through standard amine chemistry [22]. This amino functionality can undergo acylation reactions with acid chlorides or anhydrides to form amide derivatives, or participate in reductive amination reactions to introduce additional substituents [22]. The nucleophilic character of the amino group also enables formation of imine linkages with aldehydes and ketones under appropriate reaction conditions [22].
The pyridine ring contributes additional reactivity through its nitrogen heteroatom, which can participate in coordination chemistry with metal centers or undergo protonation under acidic conditions [25]. The pyridine nitrogen also enables N-oxidation reactions using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid [25]. The methyl substituent on the pyridine ring may undergo benzylic oxidation or radical reactions under appropriate conditions [25].
The biphenyl moiety provides opportunities for electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation or alkylation [16]. The extended aromatic system also enables metal-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions for further structural elaboration [16]. The compound's overall reactivity profile suggests utility as a synthetic intermediate for the preparation of more complex molecular architectures [16].
| Reactive Site | Reactivity Pattern | Potential Reactions |
|---|---|---|
| Thiazole Ring | Electrophilic substitution at C-5; nucleophilic attack at C-2 | Halogenation, nitration, metallation [21] [22] |
| Amino Group | Nucleophilic reactions; acylation, alkylation | Amide formation, imine formation, reductive amination [22] |
| Pyridine Ring | Coordination chemistry; protonation; N-oxidation | Metal coordination, acid-base reactions, oxidation [25] |
| Biphenyl Group | Electrophilic aromatic substitution | Halogenation, nitration, coupling reactions [16] |